molecular formula C14H16FN3OS B11657226 N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide

N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide

Cat. No.: B11657226
M. Wt: 293.36 g/mol
InChI Key: YBIZMRYMGMHGJF-UHFFFAOYSA-N
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Description

N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzyl chloride with thiosemicarbazide to form the intermediate 2-fluorobenzylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

    Preparation of intermediates: Large-scale synthesis of 2-fluorobenzylthiosemicarbazide.

    Cyclization: Use of efficient cyclization methods to form the thiadiazole ring.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-methylbutanamide is unique due to its specific structural features, such as the presence of the thiadiazole ring and the 2-fluorophenyl group

Properties

Molecular Formula

C14H16FN3OS

Molecular Weight

293.36 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C14H16FN3OS/c1-9(2)7-12(19)16-14-18-17-13(20-14)8-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,18,19)

InChI Key

YBIZMRYMGMHGJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)CC2=CC=CC=C2F

Origin of Product

United States

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